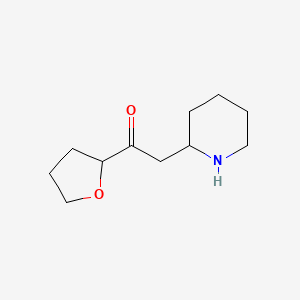
1-(Oxolan-2-yl)-2-(piperidin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxolan-2-yl)-2-(piperidin-2-yl)ethan-1-one is an organic compound that features a unique structure combining an oxolane (tetrahydrofuran) ring and a piperidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available oxolane and piperidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactors, continuous flow processes, and stringent quality control measures to produce the compound efficiently and cost-effectively.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the ethanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine:
Biochemical Research: Used as a probe to study enzyme mechanisms and receptor interactions.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and intermediates.
Agriculture: Potential use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which 1-(Oxolan-2-yl)-2-(piperidin-2-yl)ethan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxolane and piperidine rings provide structural features that facilitate these interactions, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparación Con Compuestos Similares
1-(Tetrahydrofuran-2-yl)-2-(piperidin-2-yl)ethan-1-one: Similar structure but with a tetrahydrofuran ring.
1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Contains a pyrrolidine ring instead of piperidine.
Uniqueness: 1-(Oxolan-2-yl)-2-(piperidin-2-yl)ethan-1-one is unique due to the combination of the oxolane and piperidine rings, which confer distinct chemical and biological properties. This structural arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C11H19NO2 |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
1-(oxolan-2-yl)-2-piperidin-2-ylethanone |
InChI |
InChI=1S/C11H19NO2/c13-10(11-5-3-7-14-11)8-9-4-1-2-6-12-9/h9,11-12H,1-8H2 |
Clave InChI |
VVNDKXFZZRHMMB-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)CC(=O)C2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol](/img/structure/B13075706.png)

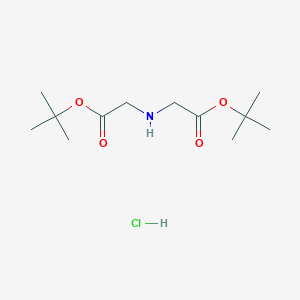
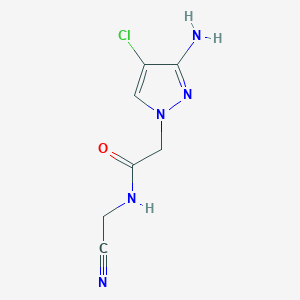
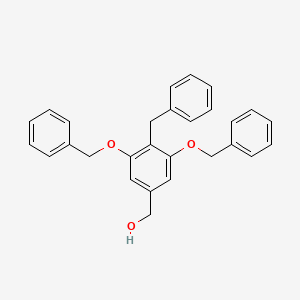
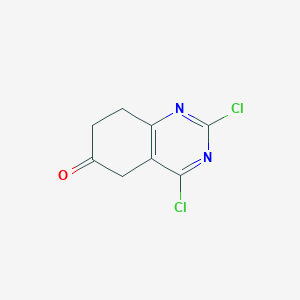



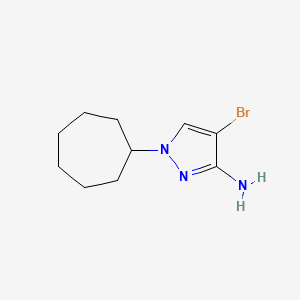
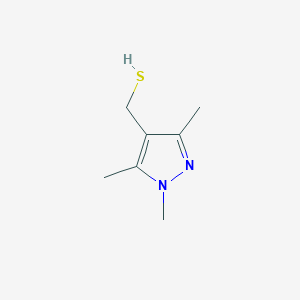
![5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075771.png)

![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13075783.png)
